1,4-Dibromo-2-(bromomethyl)-5-methylbenzene
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Overview
Description
1,4-Dibromo-2-(bromomethyl)-5-methylbenzene is an organic compound with the molecular formula C8H7Br3 It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms at the 1 and 4 positions, a bromomethyl group at the 2 position, and a methyl group at the 5 position
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dibromo-2-(bromomethyl)-5-methylbenzene can be synthesized through a multi-step process involving the bromination of toluene derivatives. One common method involves the bromination of 2,5-dimethylbenzyl bromide using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity compounds suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-(bromomethyl)-5-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form the corresponding dibromo-methylbenzene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution: Amino, thio, or alkoxy derivatives of the original compound.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Dibromo-methylbenzene.
Scientific Research Applications
1,4-Dibromo-2-(bromomethyl)-5-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-(bromomethyl)-5-methylbenzene involves its interaction with various molecular targets. The bromine atoms and bromomethyl group can participate in electrophilic and nucleophilic reactions, leading to the formation of covalent bonds with biological molecules. These interactions can disrupt cellular processes and contribute to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethylbenzene: Similar structure but lacks the bromomethyl group.
1,4-Dibromo-2-(dibromomethyl)benzene: Contains an additional bromine atom on the methyl group.
1,3-Dibromo-5-(dibromomethyl)benzene: Different substitution pattern on the benzene ring.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .
Properties
Molecular Formula |
C8H7Br3 |
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Molecular Weight |
342.85 g/mol |
IUPAC Name |
1,4-dibromo-2-(bromomethyl)-5-methylbenzene |
InChI |
InChI=1S/C8H7Br3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3H,4H2,1H3 |
InChI Key |
AABWZPJIKSPIEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)CBr)Br |
Origin of Product |
United States |
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